N-butyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
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Overview
Description
N-butyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide typically involves multi-step reactions. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 1-alkyl-5-formyl-1H-pyrazol-4-amines with malononitrile or cyanoacetamide can lead to the formation of pyrazoloquinazoline derivatives . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-butyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .
Scientific Research Applications
N-butyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-butyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinazolines and pyrazolopyridines, such as:
- Pyrazolo[3,4-b]pyridine derivatives
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
N-butyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is unique due to its specific substitution pattern and trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H19F3N4O |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-butyl-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide |
InChI |
InChI=1S/C20H19F3N4O/c1-2-3-10-24-19(28)15-11-16-25-17-13-7-5-4-6-12(13)8-9-14(17)18(20(21,22)23)27(16)26-15/h4-7,11H,2-3,8-10H2,1H3,(H,24,28) |
InChI Key |
WMDBAXSIDRCBOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=NN2C(=C1)N=C3C(=C2C(F)(F)F)CCC4=CC=CC=C43 |
Origin of Product |
United States |
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